Indazole-3-carboxamide represents a core structure within a broader class of indazole derivatives recognized as "privileged scaffolds" in drug discovery. These compounds hold significant interest for scientific research due to their diverse biological activities and their potential for modification, enabling the creation of targeted therapeutic agents. [, ]
4-Chloro-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, characterized by its unique structural and chemical properties. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in relation to cannabinoid receptor activity and other biological targets.
This compound can be synthesized through various methods involving the reaction of indazole derivatives with carboxylic acids and amines. The synthesis often employs reagents such as 4-chloro-1H-indazole and amine derivatives, yielding 4-chloro-1H-indazole-3-carboxamide as a product. Its synthesis has been documented in various studies focusing on indazole derivatives and their biological evaluations .
4-Chloro-1H-indazole-3-carboxamide is classified as an indazole derivative, specifically a carboxamide. Indazoles are a class of heterocyclic compounds that contain a fused benzene and pyrazole ring system. This compound is notable for its chlorine substituent at the 4-position of the indazole ring, which may influence its biological activity.
The synthesis of 4-chloro-1H-indazole-3-carboxamide typically involves the following steps:
One common method described involves the coupling of 4-chloro-1H-indazole with various amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond . Reaction conditions typically include stirring at room temperature for several hours, followed by solvent extraction and purification.
The molecular formula for 4-chloro-1H-indazole-3-carboxamide is . The structure features:
The InChI key for this compound is NQZPNSYHYFJOL-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Key spectral data supporting the structure includes:
4-Chloro-1H-indazole-3-carboxamide can participate in various chemical reactions, including:
Reactions are often facilitated by catalysts or specific reaction conditions that enhance yield and selectivity. For example, using base catalysts can improve nucleophilic attack on the carbonyl carbon of the carboxamide .
The mechanism of action for compounds like 4-chloro-1H-indazole-3-carboxamide often involves interaction with cannabinoid receptors, particularly CB1 receptors. This interaction may modulate neurotransmitter release and influence various physiological processes.
Studies have indicated that this compound exhibits significant binding affinity for cannabinoid receptors, suggesting its potential role as a therapeutic agent in managing conditions related to these receptors .
Relevant data from spectral analyses further confirm these properties, providing insights into its behavior under various conditions .
4-Chloro-1H-indazole-3-carboxamide has been explored for several scientific applications:
The ongoing research into this compound highlights its significance in drug discovery and development within medicinal chemistry .
[10]Regioselective bromination is critical for constructing the indazole core of 4-chloro-1H-indazole-3-carboxamide. Modern protocols employ 2,6-dichlorobenzonitrile as a cost-effective precursor, leveraging its asymmetric halogenation sites for selective functionalization. Bromination at the meta-position (C3) is achieved using N-bromosuccinimide (NBS, 1.07 eq.) in concentrated sulfuric acid (96%, 10 eq.) at 25°C. This method suppresses nitrile hydrolysis and dibromination side reactions, yielding 3-bromo-2,6-dichlorobenzonitrile at 75–80% isolated yield and >95% purity after aqueous workup and filtration [10]. Subsequent heterocycle formation utilizes hydrazine-mediated cyclization, where the C2 chlorine undergoes nucleophilic displacement to form the indazole ring. The C6 chlorine remains inert under optimized conditions, enabling downstream derivatization.
Table 1: Optimization of Regioselective Bromination [10]
Brominating Reagent | Acid | Temp (°C) | Purity of 8 (A%) | Key Side Reactions |
---|---|---|---|---|
NBS (1.2 eq.) | H₂SO₄ (10 eq.) | 25 | 75% | Dibromination (12%) |
NBS (1.07 eq.) | H₂SO₄ (10 eq.) | 25 | >93% | None |
Br₂ | H₂SO₄ | 40 | <20% | Nitrile hydrolysis |
NBS | TFA | 25 | 0% | No reaction |
[10]The cyclization step to form the indazole ring exhibits profound solvent-dependent regioselectivity. When 3-bromo-2,6-dichlorobenzonitrile reacts with hydrazine hydrate, polar aprotic solvents (e.g., NMP, DMSO) promote indiscriminate displacement of both C2 and C6 chlorines, yielding a 1:1 mixture of target indazole 6 and undesired bis-hydrazinyl byproduct 12. Conversely, water-immiscible solvents like 2-methyltetrahydrofuran (2-MeTHF) enhance selectivity for C2 displacement due to reduced nucleophilicity stabilization. Adding N,N-diisopropylethylamine (DIPEA) further modulates reactivity by scavenging hydrogen halides, achieving a 92:8 ratio of 7-bromo-4-chloro-1H-indazol-3-amine (6) to byproducts. Ethanol and isopropanol afford intermediate selectivity (65:35–70:30), making 2-MeTHF the solvent of choice for gram-scale synthesis [10].
Table 2: Solvent Effects on Cyclization Regioselectivity [10]
Solvent | Temp (°C) | Hydrazine (eq.) | 6:12 Ratio | Conversion |
---|---|---|---|---|
NMP | 60 | 2.0 | 50:50 | >99% |
DMSO | 60 | 2.0 | 50:50 | >99% |
Ethanol | 95 | 3.0 | 65:35 | >99% |
IPA | 95 | 3.0 | 70:30 | >99% |
2-MeTHF | 95 | 3.0 | 92:8 | >99% |
DIPEA | 95 | 3.0 | 90:10 | >99% |
[5] [7]N-Aryl functionalization of 4-chloro-1H-indazole-3-carboxamide enables pharmacological diversification, particularly for antiviral applications. The C4 chloro group serves as a handle for Pd-catalyzed cross-coupling with arylboronic acids or Buchwald-Hartwig amination with aryl halides. For example, reacting 4-chloro-1H-indazole-3-carboxamide with 3,5-dichloroaniline under Pd(dba)₂/XantPhos catalysis yields 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, a potent SARS-CoV-2 inhibitor (EC₅₀ = 0.69 µM) [5]. The indazole N1 nitrogen can also be alkylated using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ as base, producing derivatives like 4-chloro-1-methyl-1H-indazole-3-carbaldehyde—a precursor to kinase inhibitors and fluorescent probes [6].
Table 3: Bioactive N-Aryl Derivatives of 4-Chloro-1H-indazole-3-carboxamide [5] [6]
Derivative Name | Synthetic Route | Biological Activity |
---|---|---|
5-Chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | Buchwald-Hartwig amination | SARS-CoV-2 inhibition (EC₅₀ = 0.69 µM) |
4-Chloro-1-methyl-1H-indazole-3-carbaldehyde | N1-alkylation | Anticancer intermediate |
N-(2,3-Dichlorophenyl)-4-chloro-1H-indazole-3-carboxamide | Suzuki coupling | MERS-CoV inhibition |
[10]Scalable synthesis of 4-chloro-1H-indazole-3-carboxamide derivatives prioritizes chromatography-free purification and hundred-gram throughput. The bromination of 2,6-dichlorobenzonitrile is optimized for industrial safety: NBS addition to H₂SO₄ at 25°C minimizes exothermic risks, and quenching in ice-water precipitates product 8 without column chromatography. Cyclization in 2-MeTHF permits solvent recovery via phase separation, reducing waste. For 7-bromo-4-chloro-1H-indazol-3-amine synthesis (a lenacapavir intermediate), the process achieves 38–45% overall yield from 2,6-dichlorobenzonitrile at 300-g scale, with purity >98% by qNMR. Triethylamine (TEA) is introduced as an acid scavenger during cyclization to prevent HCl-mediated decomposition, enhancing robustness for Good Manufacturing Practice (GMP) compliance [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9